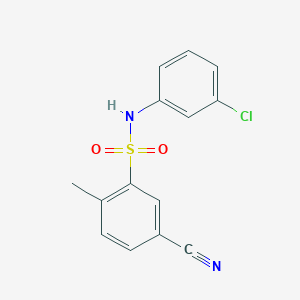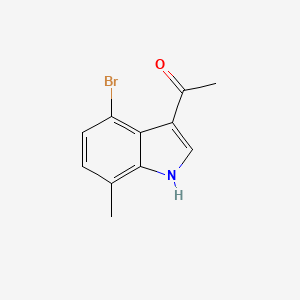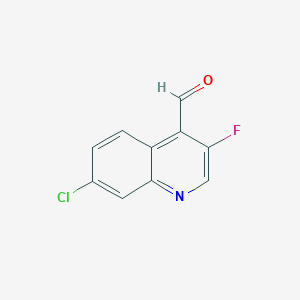
7-Chloro-3-fluoroquinoline-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-fluoroquinoline-4-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of both chlorine and fluorine atoms in the quinoline ring enhances the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Chloro-3-fluoroquinoline-4-carbaldehyde can be synthesized using the Vilsmeier-Haack reaction. This involves the reaction of 7-chloro-3-fluoroquinoline with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4-position . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, concentration, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-3-fluoroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of 7-chloro-3-fluoroquinoline-4-carboxylic acid.
Reduction: Formation of 7-chloro-3-fluoroquinoline-4-methanol.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-fluoroquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antimalarial, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibitors and molecular docking studies to understand its interaction with biological targets.
Industrial Applications: Utilized in the synthesis of dyes and pigments due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 7-chloro-3-fluoroquinoline-4-carbaldehyde involves its interaction with biological targets such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site and preventing the enzyme from catalyzing its substrate. This interaction is often studied using molecular docking techniques to predict binding affinities and modes of interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
- 4-Chloro-7-fluoroquinoline
- 7-Fluoroquinoline-3-carboxylic acid
Uniqueness
7-Chloro-3-fluoroquinoline-4-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring, which enhances its reactivity and biological activity. This dual substitution pattern is less common and provides distinct chemical properties compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H5ClFNO |
|---|---|
Molekulargewicht |
209.60 g/mol |
IUPAC-Name |
7-chloro-3-fluoroquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-6-1-2-7-8(5-14)9(12)4-13-10(7)3-6/h1-5H |
InChI-Schlüssel |
UFPAYFCWWRPSPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



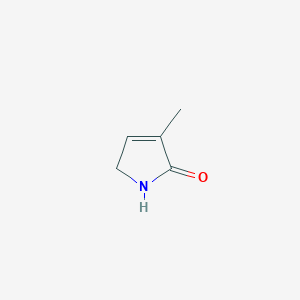

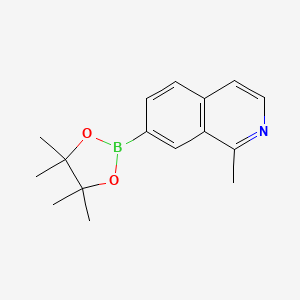
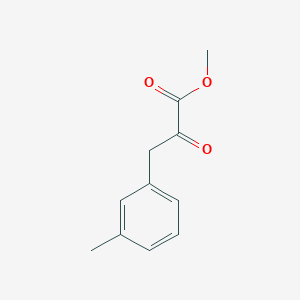
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)

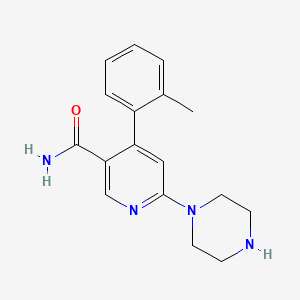
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
